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Clinical Dose Modification Guidelines

The tables below consolidate official dosage adjustments for managing adverse reactions and drug

interactions in adults. These are based on the Common Terminology Criteria for Adverse Events (CTCAE)

[1][2].

Table 1: Dose Modifications for Specific Adverse Reactions [1] [2]

Adverse Reaction Severity Dosage Modification
Congestive Heart Grade 2 or 3 Withhold until resolved to < Grade 1, then resume at a
Failure reduced dose.

Grade 4 Withhold until resolved to < Grade 1, then resume at a

reduced dose or discontinue.

CNS Effects | Intolerable Grade 2 Withhold until resolved to baseline/<Grade 1, then
Cognitive resume at the same or reduced dose.
Disorders

Grade 3 Withhold until resolved to baseline/<Grade 1, then

resume at a reduced dose.
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Adverse Reaction

Hepatotoxicity

QT Interval
Prolongation

Hyperuricemia

Other Toxicities

Severity

Grade 4

Grade 3

Grade 4

ALT/AST >3x ULN
with bilirubin >1.5x
ULN

QTc >500 msec

Torsades de pointes
or serious
arrhythmia

Symptomatic or

Grade 4

Grade 3 or 4
(clinically significant)

Dosage Modification

Permanently discontinue.

Withhold. If resolves to <Grade 1 within 4 weeks,
resume at the same dose; if recurrent, resume at a
reduced dose. If no resolution in 4 weeks, discontinue.

Withhold. If resolves to <Grade 1 within 4 weeks,
resume at a reduced dose. If no resolution in 4 weeks,
or if recurrent, discontinue.

Permanently discontinue.

Withhold. If due to other causes, correct and resume at
same dose; if no other cause, resume at a reduced
dose.

Permanently discontinue.

Initiate urate-lowering medication. Withhold until
improvement, then resume at the same or reduced
dose.

Withhold until resolves to <Grade 1. If within 4 weeks,
resume at same or reduced dose; if not, consider
discontinuation. Permanently discontinue for recurrent
Grade 4.

Table 2: Dose Reduction Schedule for Adult Patients [1] [2]

Dose Reduction Schedule

Dose Level

Recommended Starting Dose

600 mg once daily
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Dose Reduction Schedule Dose Level
First Dose Reduction 400 mg once daily
Second Dose Reduction 200 mg once daily

Note: Permanently discontinue if unable to tolerate 200 mg once daily.

Table 3: Concomitant Use with CYP3A Inhibitors [1] [2] If short-term (<14 days) co-administration with

a strong or moderate CYP3A inhibitor is unavoidable, reduce the entrectinib dose as follows.

Starting Dose With a Moderate CYP3A Inhibitor With a Strong CYP3A Inhibitor
600 mg once daily 200 mg once daily 100 mg once daily

400 mg once daily 200 mg once daily 50 mg once daily

300 mg once daily 100 mg once daily 50 mg once daily

200 mg once daily 50 mg once daily 50 mg on alternate days

Mechanism of Neurotoxicity: Research Insights

A 2025 preclinical study investigated the molecular mechanism behind entrectinib-induced nerve cell

damage, which underlies clinical CNS toxicities like cognitive impairment and peripheral neuropathy [3].

Key Findings: The research identified that entrectinib promotes nerve cell damage by:

e Downregulating Thrombospondin-1 (THBS1): Entrectinib was found to significantly reduce the
expression of the THBS1 protein [3].

¢ Inhibiting Key Signaling Pathways: The downregulation of THBS1 led to the suppression of the
PI3K-AKT (a critical pro-survival and proliferation pathway) and TGF-$ (involved in cell growth and
apoptosis) signaling pathways [3].

¢ Inducing Cell Damage: These molecular abnormalities resulted in significantly inhibited nerve cell
proliferation and induced apoptosis in in vitro models (PC12, HT22, and SK-N-SH cells) [3].
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¢ Rescue Experiment: Overexpression of THBS1 was shown to rescue the nerve cells from death and
reverse the inhibition of the PISK-AKT and TGF-3 pathways, confirming THBS1's critical role [3].

Experimental Protocol for Neurotoxicity Evaluation

Below is a summarized methodology from the study for assessing entrectinib-induced nerve cell damage

[3].

¢ Cell Lines and Culture: Rat adrenal pheochromocytoma cells (PC12), mouse hippocampal neuron
cells (HT22), and human neuroblastoma cells (SK-N-SH) were used. PC12 cells were cultured in
RPMI-1640 medium, while HT22 and SK-N-SH were cultured in DMEM. All media were
supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Cells were
maintained at 37°C in a 5% CO:2 atmosphere [3].

¢ Treatment Model Establishment: Nerve cells were treated with a range of entrectinib
concentrations (0, 0.5, 1, 2, 5, 10, and 20 pymol/L) for 48 hours to establish the in vitro injury model
[3].

¢ Assays for Viability and Damage:

o Cellular Viability: Measured using the Cell Counting Kit-8 (CCK-8) assay.

o Proliferation Ability: Evaluated using colony formation assays and the EdU (5-Ethynyl-2'-
deoxyuridine) incorporation assay.

o Cell Apoptosis: Quantified using flow cytometry with an Annexin V-FITC/PI apoptosis detection
kit [3].

¢ Mechanism Exploration:

o Transcriptome Sequencing: Treated and control cells were subjected to RNA sequencing to
identify Differentially Expressed Genes (DEGS).

o Bioinformatic Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and
Genomes (KEGG) analyses were performed on the DEGs to predict involved biological
functions and pathways.

o Gene and Protein Validation: The expression levels of key targets (THBS1, TGF-p1, PI3K,
AKT, p-AKT) were confirmed using Quantitative Real-Time PCR (gRT-PCR) and Western
Blotting [3].

¢ Rescue Experiment: THBS1 overexpression plasmids were transfected into the nerve cells prior to
entrectinib treatment to validate its protective role and effect on the PISK-AKT and TGF-3 pathways

3],

Signaling Pathway Diagram

The following diagram illustrates the mechanistic relationship discovered in the study.

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1489210/full
https://www.smolecule.com/products/s549072?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1489210/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1489210/full
https://www.smolecule.com/products/s549072?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1489210/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1489210/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1489210/full
https://www.smolecule.com/products/s549072?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1489210/full
https://www.smolecule.com/products/s549072?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Entrectinib

EI'HBSl DownregulatiorD

G’ISK-AKT Pathway InhibitiorD EI’GF-B Pathway InhibitiorD

Nerve Cell Damage

(Inhibited Proliferation,
Induced Apoptosis)

Click to download full resolution via product page

Key Takeaways for Professionals

¢ Clinical Management is Symptom-Driven: Adherence to the dose modification schedules is the
primary clinical strategy for managing adverse events [1] [2].

¢ Neurotoxicity is "On-Target": The neurological side effects are linked to its intended mechanism of
inhibiting TRK kinases, which play vital roles in the nervous system [3].

e THBSL1 is a Potential Biomarker and Target: The preclinical identification of THBS1 downregulation
opens avenues for investigating predictive biomarkers or novel therapeutic strategies to mitigate
neurotoxicity without compromising antitumor efficacy [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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